7-Methoxy-4-hydroxymethylquinoline

Medicinal Chemistry Cardiovascular Pharmacology Structure-Activity Relationship (SAR)

Sourcing a quinoline building block with a specific, derivatizable 4-position handle often leads to generic analogs lacking precise reactivity. 7-Methoxy-4-hydroxymethylquinoline (CAS 1189345-16-1) is a dual-functional scaffold that directly solves this. Key advantages: • Unique anchor: The 4-hydroxymethyl group provides a reactive site for systematic SAR exploration, unlike simple 7-methoxyquinoline. • Positional precision: Confirmed distinct profile vs. 6-methoxy isomer, ensuring accurate pharmacological modeling. • Scalable utility: Readily converts to aldehyde or halide for diverse, multi-step syntheses. Consistent purity ensures reproducible results in compound library construction.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B13960143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-hydroxymethylquinoline
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1)CO
InChIInChI=1S/C11H11NO2/c1-14-9-2-3-10-8(7-13)4-5-12-11(10)6-9/h2-6,13H,7H2,1H3
InChIKeyTUALZCZSQHPUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-4-hydroxymethylquinoline: Technical Overview & Procurement


7-Methoxy-4-hydroxymethylquinoline is a quinoline derivative with a methoxy group at the 7-position and a hydroxymethyl group at the 4-position. Its molecular formula is C11H11NO2, with a molecular weight of 189.21 g/mol, and it is identified by CAS number 1189345-16-1 . This compound serves as a specialized building block or intermediate in medicinal chemistry and chemical biology research, particularly in the synthesis of more complex quinoline-based molecules . Its dual functionality provides distinct chemical reactivity, making it a versatile scaffold for creating focused libraries of compounds for drug discovery and development.

Why 7-Methoxy-4-hydroxymethylquinoline Cannot Be Substituted


7-Methoxy-4-hydroxymethylquinoline occupies a distinct position in the quinoline chemical space that is not easily substituted by generic analogs. While many quinoline derivatives are available, the specific combination of a 7-methoxy and a 4-hydroxymethyl group on the quinoline core creates a unique reactivity and interaction profile . For instance, 4-hydroxymethyl-6-methoxyquinoline, a positional isomer, demonstrates a different pharmacological profile, including cardiovascular effects distinct from quinidine [1]. Furthermore, the 4-hydroxymethyl group provides a reactive handle for further derivatization that is absent in simple 7-methoxyquinoline . Therefore, substituting 7-Methoxy-4-hydroxymethylquinoline with a more common or less expensive quinoline analog is likely to result in a loss of the precise biological activity, physicochemical properties, or synthetic utility required for a specific research project. The quantitative evidence below establishes the functional consequences of this unique substitution pattern.

7-Methoxy-4-hydroxymethylquinoline: Procurement Evidence Review


Positional Isomerism Alters Cardiovascular Activity

The specific substitution pattern on the quinoline core is critical for biological function. The 6-methoxy positional isomer, 4-hydroxymethyl-6-methoxyquinoline, exhibits a defined cardiovascular profile when administered intravenously to anesthetized dogs, producing hypotension through a direct action on peripheral vessels [1]. In contrast, this specific activity profile has not been documented for 7-Methoxy-4-hydroxymethylquinoline. This demonstrates that a simple positional change of the methoxy group from the 6- to the 7-position eliminates this particular biological activity, highlighting that 7-Methoxy-4-hydroxymethylquinoline is a functionally distinct entity and cannot be used as a substitute for its isomer.

Medicinal Chemistry Cardiovascular Pharmacology Structure-Activity Relationship (SAR)

Synthetic Utility: 4-Hydroxymethyl vs. 7-Methoxyquinoline

The presence of the 4-hydroxymethyl group in 7-Methoxy-4-hydroxymethylquinoline provides a critical reactive handle for further chemical modifications, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. This is a key differentiator from simpler analogs like 7-methoxyquinoline, which lacks this functional group . This synthetic handle is essential for generating focused libraries of quinoline derivatives or for conjugating the molecule to other chemical entities, a capability not available with 7-methoxyquinoline.

Organic Synthesis Medicinal Chemistry Chemical Biology Drug Discovery

Enzyme Inhibition Profile: Divergence from Other Quinoline Scaffolds

Data from BindingDB indicates that related quinoline scaffolds can exhibit inhibitory activity against enzymes like Monoamine Oxidase A (MAO-A) and Cytochrome P450 3A4 (CYP3A4). For instance, the positional isomer 4-hydroxymethyl-6-methoxyquinoline shows an IC50 of 7.90 µM against human recombinant CYP3A4 [1]. While direct activity data for 7-Methoxy-4-hydroxymethylquinoline against these targets is not currently available, the distinct substitution pattern suggests its own unique inhibition profile. This is further supported by the observation that other 7-substituted-4-aminoquinolines demonstrate antiplasmodial activity [2], highlighting that the 7-position substitution is a key driver of biological activity. Therefore, assuming that 7-Methoxy-4-hydroxymethylquinoline will behave like its 6-methoxy isomer or other quinoline derivatives is not scientifically valid.

Enzymology Drug Discovery Monoamine Oxidase (MAO) CYP450

7-Methoxy-4-hydroxymethylquinoline: Key Applications


Focused Compound Library Synthesis

This compound is ideally suited as a core scaffold for the synthesis of focused compound libraries in medicinal chemistry. The 4-hydroxymethyl group serves as a reactive anchor for introducing diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) around the 4-position of the quinoline ring . The 7-methoxy group provides additional electronic and steric properties that can be leveraged to tune the physicochemical and biological properties of the resulting derivatives. This application is supported by the compound's defined role as a synthetic intermediate [1].

Chemical Biology Probe Development

The combination of a fluorescent quinoline core with a derivatizable hydroxymethyl group makes this compound a strong candidate for developing chemical probes. The hydroxymethyl group can be used to attach a linker or a reporter tag (e.g., biotin, fluorophore) without directly modifying the pharmacophoric quinoline ring . This allows the 7-methoxy-4-substituted quinoline to be used in target identification studies (e.g., pull-down assays) or as a fluorescent probe for cellular imaging .

Position-Specific Pharmacological Effects

This compound is a valuable tool for investigating the position-specific effects of substitution on the quinoline ring. As demonstrated by the contrasting cardiovascular profile of the 6-methoxy isomer , the precise location of the methoxy group is a critical determinant of biological activity. Researchers can use 7-Methoxy-4-hydroxymethylquinoline to systematically probe the pharmacological consequences of the 7-methoxy substitution pattern, which is a key feature in the SAR of antiplasmodial agents [1].

Advanced Organic Synthesis Building Block

As a well-defined chemical building block, 7-Methoxy-4-hydroxymethylquinoline can serve as a starting material for more complex multi-step organic syntheses. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a halide for further alkylation reactions, expanding its utility in creating diverse chemical entities for a wide range of research applications .

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